(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413472
InChI: InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13413472

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide -

Specification

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
IUPAC Name (2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methylpropanamide
Standard InChI InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1
Standard InChI Key QBXLBNYXAZAXCG-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N
SMILES CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N
Canonical SMILES CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N

Introduction

PropertyValue
Molecular FormulaC₁₁H₁₄Cl₂N₂O
Molar Mass (g/mol)261.15
Chiral Centers1 (S-configuration)
Substituents3,4-Dichlorobenzyl, N-Methyl

The absence of direct experimental data for the 3,4-dichloro isomer necessitates reliance on analogs like the 2,3-dichloro variant and iodo-substituted derivatives.

Synthesis and Manufacturing

The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide likely follows strategies analogous to those used for its 2,3-dichloro and iodo-substituted counterparts . A proposed pathway involves:

  • Coupling Reaction: Reacting 3,4-dichlorobenzylamine with (S)-N-methyl-2-aminopropionamide using coupling agents such as HATU or EDCl.

  • Chiral Resolution: Enantiomeric purification via chiral chromatography or enzymatic resolution to isolate the S-enantiomer.

  • Purification: Recrystallization or column chromatography to achieve >95% purity.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventAnhydrous DMF or THF
Temperature0–25°C
Coupling AgentHATU, EDCl, or DCC
Reaction Time12–24 hours

Critical factors include moisture exclusion and inert atmosphere maintenance to prevent side reactions.

Physicochemical and Spectroscopic Properties

While experimental data for the 3,4-dichloro isomer are unavailable, inferences from related compounds suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

  • Spectroscopy:

    • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).

    • NMR: Distinct signals for the dichlorobenzyl aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.8–3.1 ppm) .

Pharmacological Profile

Structural analogs of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide exhibit diverse biological activities:

Receptor Interactions

Piperazine derivatives with dichlorophenyl groups demonstrate high affinity for κ-opioid and μ-opioid receptors . For example, (S,S)-configured methyl carbamates show subnanomolar binding (κ: Kᵢ = 0.31 nM; μ: Kᵢ = 0.36 nM) . While direct evidence for the 3,4-dichloro variant is lacking, its structural similarity suggests potential receptor modulation.

Enzymatic Activity

Pyridazinone analogs with chloro substituents exhibit anti-inflammatory and antimicrobial properties . The dichlorobenzyl moiety may enhance interactions with hydrophobic enzyme pockets, though target specificity remains unverified.

Therapeutic Applications

Hypothetical applications, extrapolated from related compounds, include:

  • Neurological Disorders: Modulation of neurotransmission via opioid or serotonin receptors .

  • Inflammation: Inhibition of pro-inflammatory mediators like bradykinin or matrix metalloproteases .

  • Oncology: Potential antiproliferative effects through kinase or protease inhibition .

Recent Developments and Future Directions

Recent patents highlight the therapeutic potential of dichlorophenyl-containing compounds in treating inflammation and cancer . Future research should prioritize:

  • Stereoselective Synthesis: Optimizing enantiomeric excess for pharmacological studies.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • ADME Profiling: Assessing bioavailability and metabolic pathways.

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